Aziridin-1-yl(piperazin-1-yl)methanone
CAS No.: 6540-50-7
Cat. No.: VC15998668
Molecular Formula: C7H13N3O
Molecular Weight: 155.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6540-50-7 |
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Molecular Formula | C7H13N3O |
Molecular Weight | 155.20 g/mol |
IUPAC Name | aziridin-1-yl(piperazin-1-yl)methanone |
Standard InChI | InChI=1S/C7H13N3O/c11-7(10-5-6-10)9-3-1-8-2-4-9/h8H,1-6H2 |
Standard InChI Key | CSTBRLZOUVFOBB-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1)C(=O)N2CC2 |
Introduction
Chemical Identity and Structural Characteristics
Aziridin-1-yl(piperazin-1-yl)methanone has the molecular formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol . Its IUPAC name, aziridin-1-yl(piperidin-1-yl)methanone, reflects the presence of a three-membered aziridine ring (two carbon atoms and one nitrogen) and a six-membered piperazine ring (four carbon atoms and two nitrogen atoms at the 1,4-positions), connected by a ketone group. Key identifiers include:
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InChIKey: CCAJYYMLNWQCMP-UHFFFAOYSA-N
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SMILES: C1CCN(CC1)C(=O)N2CC2
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3D Conformer: PubChem provides an interactive model highlighting its planar aziridine ring and chair-like piperazine conformation .
The compound’s strained aziridine ring confers electrophilic reactivity, while the piperazine moiety offers hydrogen-bonding and π-stacking capabilities, making it a versatile scaffold for drug design .
Synthetic Methodologies
Gabriel-Cromwell Strategy for Aziridine Synthesis
The synthesis of aziridine derivatives, including Aziridin-1-yl(piperazin-1-yl)methanone, often employs the Gabriel-Cromwell reaction. This method involves:
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Bromination of aryl vinyl ketones to form α,β-dibromo ketones.
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Ring-opening amination with chiral amino alcohols (e.g., (S)-2-amino-3-phenylpropan-1-ol) to yield chiral aziridines .
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Functional group interconversion: Hydroxyl groups on the aziridine are tosylated, displaced by azide, and reduced to amines, enabling intramolecular cyclization to form piperazine-imine precursors .
For example, Bayat et al. (2022) achieved 36–75% yields for aziridine-fused piperazine imines using this approach .
Optimization Challenges
Key challenges include:
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Ring strain: The aziridine’s 60° bond angles increase reactivity but reduce stability.
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Stereochemical control: Chiral centers in amino alcohols require careful handling to avoid racemization .
Reactivity and Functionalization
Electrophilic Reactivity of the Aziridine Ring
The aziridine ring undergoes nucleophilic ring-opening reactions due to its strain. For instance:
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Ammonolysis: Reaction with amines yields diamines, useful in polymer chemistry.
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Acid-catalyzed hydrolysis: Produces amino alcohols, intermediates for pharmaceuticals .
Piperazine Functionalization
The piperazine nitrogen atoms participate in:
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N-alkylation: Used to introduce substituents for tuning pharmacokinetics.
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Reductive amination: Converts ketones to amines, enhancing binding to biological targets .
Applications in Drug Discovery
Piperazine-Containing Pharmaceuticals
Piperazines are ubiquitous in FDA-approved drugs (2011–2023), including kinase inhibitors and receptor modulators . Aziridin-1-yl(piperazin-1-yl)methanone serves as a precursor for:
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Antibiotics: Piperazine rings enhance solubility and target affinity.
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Covalent inhibitors: Electrophilic aziridines modify cysteine residues in proteins (e.g., KRAS G12C inhibitors) .
Case Study: KRAS G12C Inhibitors
Covalent inhibitors like ARS-1620 leverage warheads (e.g., acrylamides) for irreversible binding. Analogous aziridine-based compounds could offer improved selectivity, as demonstrated by compound 4a (kinact/KI = 4.1 ± 0.3 M⁻¹s⁻¹), which showed moderate reactivity toward KRAS G12C .
Future Directions
Research should focus on:
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Strain-release strategies: Stabilizing aziridine rings via electron-withdrawing groups.
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Bioconjugation: Leveraging aziridine’s reactivity for antibody-drug conjugates.
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Computational modeling: Predicting regioselectivity in ring-opening reactions.
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